DHOase Inhibition Potency
2‑(2‑Amino‑4‑methoxyphenoxy)ethanol exhibits minimal inhibition of the mouse dihydroorotase enzyme, with an IC₅₀ of 1,000,000 nM (1 mM) [1]. In contrast, the reference DHOase inhibitor 5‑aminoorotic acid demonstrates an IC₅₀ of 9,870 nM (9.87 µM) under comparable in vitro conditions [2]. This represents an approximately 101‑fold weaker inhibitory potency for the target compound. Furthermore, other DHOase inhibitors such as TDHO methyl ester (IC₅₀ = 25 µM) and HDDP dimethyl ester (IC₅₀ = 21 µM) also display potencies that are approximately 40‑ to 50‑fold greater than that of 2‑(2‑amino‑4‑methoxyphenoxy)ethanol [3].
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1,000,000 nM (1 mM) |
| Comparator Or Baseline | 5‑Aminoorotic acid: IC₅₀ = 9,870 nM (9.87 µM) |
| Quantified Difference | Target compound is ~101‑fold less potent than 5‑aminoorotic acid |
| Conditions | Mouse Ehrlich ascites dihydroorotase; pH 7.37; compound concentration 10 µM |
Why This Matters
This near‑complete lack of DHOase inhibition positions 2‑(2‑amino‑4‑methoxyphenoxy)ethanol as an ideal negative control for DHOase‑targeted assays or as a scaffold for prodrug design where minimal off‑target enzyme inhibition is required.
- [1] BindingDB Affinity Data for IC₅₀ = 1.00E+6 nM, Dihydroorotase Inhibition. Entry ID: 50035788. View Source
- [2] del Caño-Ochoa, F., et al. (2025). Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5‑aminoorotic acid. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. View Source
- [3] Kensler, T. W., et al. (1990). Cytotoxic effects of dihydroorotase inhibitors upon human CCRF‑CEM leukemia. Cancer Research, 50(24), 7849‑7854. View Source
